

Application Notes and Protocols: Dissolving Ciprofibrate for Laboratory Experiments

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Compound of Interest

Compound Name: Ciprofibrate

Cat. No.: B1669075

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Introduction

Ciprofibrate (CAS 52214-84-3) is a potent lipid-lowering agent belonging to the fibrate class of drugs.^{[1][2]} It functions primarily as a selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.^{[1][3]} Activation of PPAR α by **ciprofibrate** modulates the transcription of numerous genes involved in fatty acid uptake, utilization, and catabolism.^{[1][4][5][6]} In laboratory settings, **ciprofibrate** is a crucial tool for studying lipid homeostasis, metabolic disorders, and PPAR α signaling pathways.

A primary challenge in working with **ciprofibrate** is its physicochemical properties. It is a lipophilic, crystalline solid that is practically insoluble in water, which necessitates the use of organic solvents or specialized vehicle formulations for experimental use.^{[2][3][7][8][9]} These application notes provide detailed protocols for the effective dissolution of **ciprofibrate** for both in vitro and in vivo laboratory research.

Data Presentation: Ciprofibrate Solubility

The following table summarizes the solubility of **ciprofibrate** in various solvents commonly used in research laboratories. It is crucial to select a solvent that is compatible with the specific experimental system.

Solvent	Solubility (Concentration)	Temperature	Notes	Source(s)
Water	< 2.55 mg/mL	Room Temp.	Practically Insoluble	[10]
	2.653 x 10 ⁻⁶ (mole fraction)	323.15 K (50°C)	Very low solubility, increases slightly with temperature.	[11][12]
Ethanol (anhydrous)	Freely Soluble	Room Temp.	A preferred solvent for preparing stock solutions.	[3][7]
	≥ 94.6 mg/mL	Room Temp.	High solubility confirmed.	[10]
	54 mg/mL (186.75 mM)	Room Temp.	Sonication is recommended to aid dissolution.	[13]
Dimethyl Sulfoxide (DMSO)	≥ 10.85 mg/mL	Room Temp.	Common solvent for in vitro stock solutions.	[10]
	45 mg/mL (155.63 mM)	Room Temp.	Sonication is recommended to aid dissolution.	[13]
Methanol	Moderately Soluble	Room Temp.	Can be used as an alternative to ethanol.	[2]
Toluene	Soluble	Room Temp.	Used in synthesis and purification processes.	[3][7]

N,N-Dimethylformamide (DMF)	0.4075 (mole fraction)	323.15 K (50°C)	Highest solubility among tested aqueous cosolvents.	[11][12]
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Experimental Protocols

Safety Precaution: Always handle **ciprofibrate** powder and solvents in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution, typically in DMSO or ethanol, for use in cell culture experiments.

Materials:

- **Ciprofibrate** powder
- Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Analytical balance
- Vortex mixer and/or sonicator

Methodology:

- **Weighing:** Accurately weigh the desired amount of **ciprofibrate** powder using an analytical balance. For example, to prepare a 100 mM stock solution in 1 mL of DMSO, weigh 28.92 mg of **ciprofibrate** (Molecular Weight: 289.15 g/mol).
- **Solvent Addition:** Add the calculated volume of DMSO or ethanol to the vial containing the **ciprofibrate** powder.

- Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[13]
- Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or -80°C for up to two years.[14]
- Working Solution Preparation: Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Dosing Solution for In Vivo Oral Gavage (Rodent Models)

Ciprofibrate is administered to rodents via oral gavage, typically as a suspension in a vehicle designed to improve bioavailability. This protocol is based on common formulations used in preclinical studies.[13][14]

Materials:

- **Ciprofibrate** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline solution (0.9% NaCl, sterile)
- Appropriately sized sterile tubes

- Vortex mixer and/or sonicator

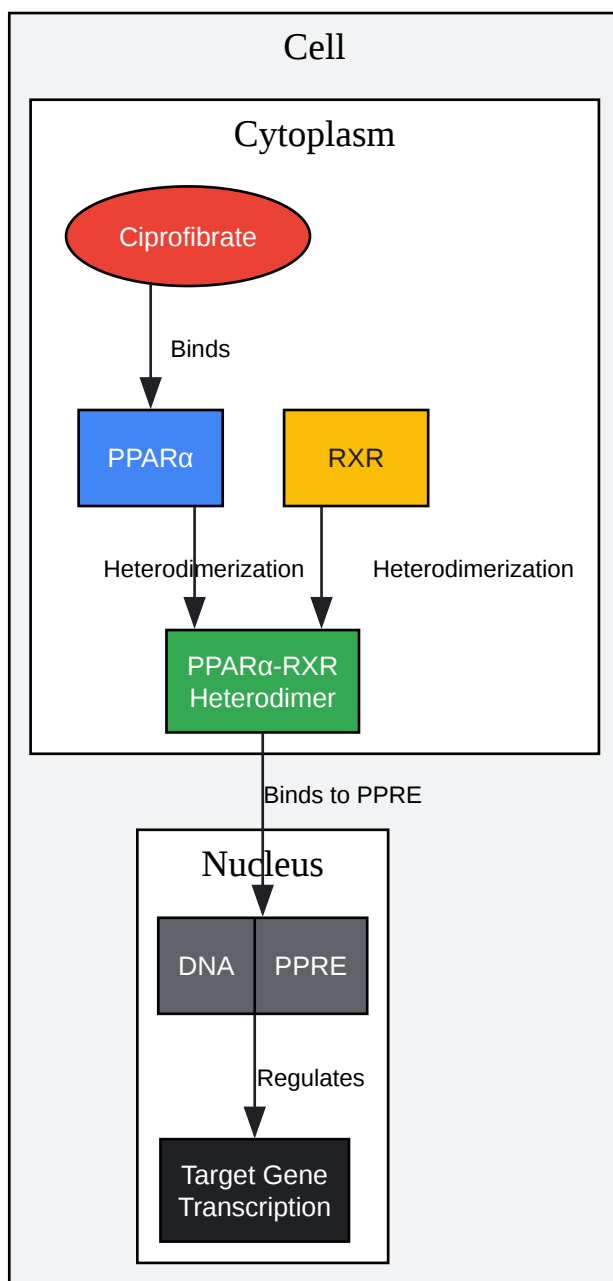
Methodology (Example for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg):

- Calculate Required Amount:
 - Dose per animal: $10 \text{ mg/kg} * 0.025 \text{ kg} = 0.25 \text{ mg}$
 - Dosing volume: $10 \text{ mL/kg} * 0.025 \text{ kg} = 0.25 \text{ mL} (250 \mu\text{L})$
 - Required concentration: $0.25 \text{ mg} / 0.25 \text{ mL} = 1 \text{ mg/mL}$
- Prepare the Vehicle: A common vehicle is a mixture of DMSO, PEG300, Tween-80, and Saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]
- Dissolution/Suspension: a. Weigh the total amount of **ciprofibrate** needed for the entire study group. b. Add the required volume of DMSO (10% of the final volume) to the **ciprofibrate** powder and vortex or sonicate until it is fully dissolved. This creates a primary stock. c. In a separate tube, mix the required volumes of PEG300 (40%) and Tween-80 (5%). d. Add the DMSO-**ciprofibrate** solution from step 3b to the PEG300/Tween-80 mixture and vortex thoroughly. e. Slowly add the saline (45% of the final volume) while continuously vortexing to form a stable suspension or solution.
- Administration: The solution should be prepared fresh on the day of use.[14] Mix well before drawing each dose to ensure homogeneity. Administer the calculated volume to the animal using an appropriate-sized oral gavage needle.

Visualizations

Ciprofibrate Signaling Pathway

Ciprofibrate acts by binding to and activating PPAR α , which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), thereby regulating the transcription of genes involved in lipid metabolism and inflammation.[1][15]





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